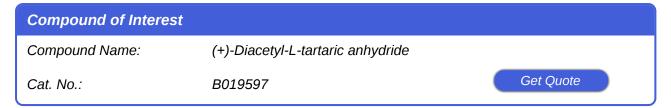


# (+)-Diacetyl-L-tartaric anhydride chemical properties

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An In-depth Technical Guide to (+)-Diacetyl-L-tartaric anhydride

## Introduction

(+)-Diacetyl-L-tartaric anhydride, also known as DATA or (3R,4R)-2,5-Dioxotetrahydrofuran-3,4-diyl diacetate, is a versatile chiral building block with significant applications in the pharmaceutical, food, and chemical industries.[1][2] As a derivative of L-tartaric acid, a natural product, it serves as a crucial reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for drug development.[1] Its utility extends to the food industry, where it functions as a stabilizer and emulsifier, and to polymer chemistry for the synthesis of biodegradable materials.[1] This guide provides a comprehensive overview of its chemical properties, stability, reactivity, and detailed experimental protocols for its synthesis and handling.

# **Chemical and Physical Properties**

The fundamental chemical and physical properties of **(+)-Diacetyl-L-tartaric anhydride** are summarized below. These data are critical for its application in synthesis and formulation.



Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>7</sub>	[1][2][3]
Molecular Weight	216.14 - 216.15 g/mol	[1][2][3]
CAS Number	6283-74-5	[1][2][3]
Appearance	White to off-white crystalline solid, powder, crystals, or needles.[1][2][3][4]	[1][2][3][4]
Melting Point	130-135 °C	[1][3][4][5]
Optical Rotation	[ $\alpha$ ]20/D +91 $^{\circ}$ to +97 $^{\circ}$ (c=0.5, CHCl <sub>3</sub> )	[1]
[α]20/D +59° (c=6, acetone)	[3]	
[α]D20 +97.2° (c=0.47, dry chloroform)	[6]	
Solubility	Soluble in methanol and dichloromethane. Slightly soluble in water. Soluble in acetone and slightly soluble (when heated) in chloroform.  [3][4][5]	[3][4][5]
Purity	≥ 97%	[1]
Storage Conditions	Store at <0°C to 2-8°C.  Moisture and heat sensitive.  Store under inert gas.[1]	[1]

# **Stability and Reactivity**

**(+)-Diacetyl-L-tartaric anhydride** is a reactive compound with specific stability concerns that are critical for its proper handling and use.

• Moisture Sensitivity: The compound is highly sensitive to moisture.[4][5] It reacts with water to hydrolyze back to the corresponding diacetyl-L-tartaric acid.[7]



- Thermal Stability: While it has a defined melting point, attempts to recrystallize the anhydride often lead to decomposition and a lowered melting point.[4][6] It is also noted as being heat sensitive.
- Stability in Storage: The product is not stable for long-term storage unless specific precautions are taken.[6] When stored in a simple stoppered bottle, it can become gummy, with its melting point dropping to around 100°C within three days.[4][6] Even when kept in a vacuum desiccator over P<sub>2</sub>O<sub>5</sub>, the melting point may drop by approximately one degree over four days before stabilizing.[4][6] For high-purity applications, it is recommended to prepare it freshly.[3][4]
- Reactivity: As an anhydride, it is a potent acylating agent. It is widely used as a chiral
  derivatizing agent, particularly for amino alcohols.[3][4] It reacts with aromatic primary
  amines to yield either amides or imides, depending on the position of substituents on the
  aromatic ring.[8] It also serves as an HPLC derivatization reagent for UV/Vis detection.[3][4]
- Incompatibilities: It should be segregated from alcohols, water, and oxidizing agents.[7]

## **Experimental Protocols**

Detailed methodologies for the synthesis, purification, and analysis of **(+)-Diacetyl-L-tartaric anhydride** are crucial for researchers.

## Protocol 1: Synthesis of (+)-Diacetyl-L-tartaric anhydride

This protocol is adapted from a well-established procedure for its diastereomer and is widely cited.[6][9][10]

#### Materials:

- Anhydrous, powdered L-tartaric acid (0.27 mole, e.g., 40 g)
- Acetic anhydride (1.33 moles, e.g., 136 g or 126 mL)
- Concentrated sulfuric acid (e.g., 1.2 mL)
- Dry benzene



· Cold absolute ether

#### Equipment:

- 500-mL three-necked round-bottom flask
- Liquid-sealed mechanical stirrer
- Two reflux condensers
- Heating mantle
- · Ice bath
- 15-cm Büchner funnel
- Vacuum desiccator with phosphorus pentoxide (P₂O₅) and paraffin shavings

#### Procedure:

- Reaction Setup: In the 500-mL flask equipped with a stirrer and two reflux condensers, place
   40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.[6][9]
- Addition of Reagents: Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g
  (126 mL) of acetic anhydride. Add this solution to the tartaric acid while stirring.[6][9] The
  reaction is exothermic, and the tartaric acid will dissolve. The use of a large flask and two
  condensers is advised due to the initial vigor of the reaction.[6]
- Reflux: Gently heat the solution under reflux with continued stirring for 10 minutes.[6][9]
- Crystallization: Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to crystallize the product.[6][9]
- Filtration and Washing: Collect the crude crystalline product on a Büchner funnel.[6][9] Wash the crystals twice with 20-mL portions of dry benzene.[6][9]
- Ether Slurry: Mechanically stir the washed product with 175 mL of cold absolute ether.[6][9]



- Final Filtration and Drying: Filter the product again and place it in a vacuum desiccator over P<sub>2</sub>O<sub>5</sub> and paraffin shavings for 24 hours.[6][9]
- Yield: The expected yield is 71–77% (41–44.5 g), with a melting point of 133–134°C.[6][9]

### **Protocol 2: Purification**

For material that may have degraded or shows impurities (such as hydroxyl bands in an IR spectrum), a repurification step can be performed.

#### Procedure:

- If an IR spectrum shows OH bands, reflux 4 g of the anhydride in 12.6 mL of acetic anhydride containing a few drops of concentrated H<sub>2</sub>SO<sub>4</sub> for 10 minutes in a large flask.[3]
- Pour the mixture onto ice to precipitate the product.[3]
- Collect the crystals by filtration.[3]
- Wash the collected crystals with dry benzene (2 x 2 mL), followed by stirring with 17 mL of cold diethyl ether.[3]
- Filter and dry the purified product in a vacuum desiccator over P2O5.[3]

## **Protocol 3: Determination of Optical Purity**

The optical purity of the final product is a critical parameter. A common method involves hydrolysis followed by HPLC analysis.

#### Procedure Outline:

- Hydrolyze the (+)-Diacetyl-L-tartaric anhydride sample to form O,O'-diacetyl-L-tartaric acid.
   [10]
- Analyze the resulting diacid product by HPLC using a chiral column (e.g., CHIRACEL OJ) to determine the enantiomeric purity.[10]

## **Visualizations**



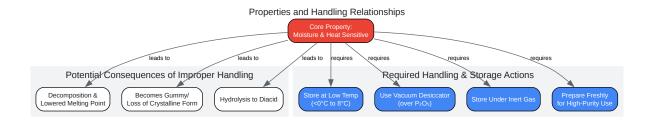
To better illustrate the synthesis, reactivity, and handling of **(+)-Diacetyl-L-tartaric anhydride**, the following diagrams are provided.



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Caption: A workflow diagram illustrating the key stages of synthesis and purification.

Caption: Reaction pathway showing the formation of amides or imides.



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Caption: Logical flow from core properties to required actions and consequences.

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